N-(4-(4-Chlorophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-phenylacetamide
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Overview
Description
N-(4-(4-Chlorophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-phenylacetamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Chlorophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-phenylacetamide typically involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of safer solvents and energy-efficient processes, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Chlorophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-(4-(4-Chlorophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-(4-Chlorophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and phenylacetamide derivatives, such as:
- N-(4-Chlorophenyl)-2-phenylacetamide
- 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxamide
- N-(4-(4-Chlorophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-acetamide
Uniqueness
N-(4-(4-Chlorophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13ClN2O2S |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-2-oxo-1,3-thiazol-3-yl]-2-phenylacetamide |
InChI |
InChI=1S/C17H13ClN2O2S/c18-14-8-6-13(7-9-14)15-11-23-17(22)20(15)19-16(21)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21) |
InChI Key |
NEABGJJHRPABJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=CSC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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